molecular formula C11H14O4 B3056105 Methyl 2-(4-methoxyphenoxy)propanoate CAS No. 69033-92-7

Methyl 2-(4-methoxyphenoxy)propanoate

Cat. No.: B3056105
CAS No.: 69033-92-7
M. Wt: 210.23 g/mol
InChI Key: RWYSBGBIMUHEPT-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenoxy)propanoate: is an organic compound with the molecular formula C11H14O4. It is a derivative of propanoic acid and is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a methoxyphenoxy group attached to a propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenoxy)propanoate typically involves the esterification of 2-(4-methoxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(4-methoxyphenoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The methoxyphenoxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(4-methoxyphenoxy)propanoic acid
  • 2-(4-hydroxyphenoxy)propanoate
  • Methyl 2-(2-methoxyphenoxy)propanoate

Comparison: Methyl 2-(4-methoxyphenoxy)propanoate is unique due to its specific methoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 2-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-9(13-2)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYSBGBIMUHEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988784
Record name Methyl 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69033-92-7
Record name Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069033927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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